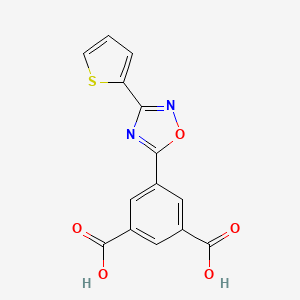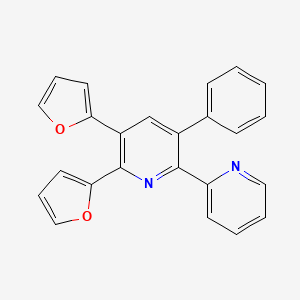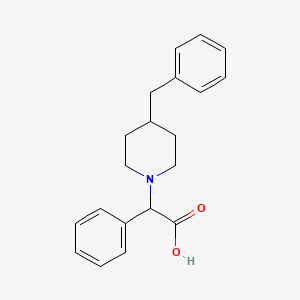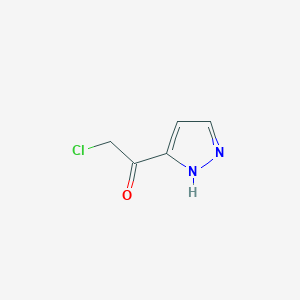![molecular formula C7H4Cl2N2O B11765010 Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl- CAS No. 78998-28-4](/img/structure/B11765010.png)
Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl- is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of both nitrogen and oxygen atoms within its ring structure, which imparts unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,6-dichloro-2-methylpyridine with suitable reagents to form the oxazole ring. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: Research has indicated its potential use in medicinal chemistry for the development of novel pharmaceuticals.
Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological activities, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Oxazolo[5,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Isoxazole Derivatives: Compounds with a similar oxazole ring but differing in the position of the nitrogen and oxygen atoms.
Uniqueness
Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl- is unique due to its specific substitution pattern and the presence of chlorine atoms, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
78998-28-4 |
|---|---|
Fórmula molecular |
C7H4Cl2N2O |
Peso molecular |
203.02 g/mol |
Nombre IUPAC |
4,6-dichloro-2-methyl-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H4Cl2N2O/c1-3-10-6-4(12-3)2-5(8)11-7(6)9/h2H,1H3 |
Clave InChI |
YSVQLNNTDFNERA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N=C(C=C2O1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11764934.png)


![Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B11764947.png)
![5-[(Z)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzene-1,2,3-triol](/img/structure/B11764948.png)


![5,6-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B11764966.png)
![rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11764974.png)

![Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11765000.png)

